molecular formula C12H20N2O3S B10888155 1-(Furan-2-ylmethyl)-4-(propylsulfonyl)piperazine

1-(Furan-2-ylmethyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10888155
M. Wt: 272.37 g/mol
InChI Key: VAZXZUYWSCAMOQ-UHFFFAOYSA-N
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Description

1-(2-FURYLMETHYL)-4-(PROPYLSULFONYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a furan ring attached to a piperazine core, which is further substituted with a propylsulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FURYLMETHYL)-4-(PROPYLSULFONYL)PIPERAZINE typically involves the reaction of 1-(2-furylmethyl)piperazine with a suitable sulfonylating agent. One common method is the reaction of 1-(2-furylmethyl)piperazine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction can be represented as follows:

1-(2-furylmethyl)piperazine+propylsulfonyl chloride1-(2-FURYLMETHYL)-4-(PROPYLSULFONYL)PIPERAZINE\text{1-(2-furylmethyl)piperazine} + \text{propylsulfonyl chloride} \rightarrow \text{1-(2-FURYLMETHYL)-4-(PROPYLSULFONYL)PIPERAZINE} 1-(2-furylmethyl)piperazine+propylsulfonyl chloride→1-(2-FURYLMETHYL)-4-(PROPYLSULFONYL)PIPERAZINE

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-FURYLMETHYL)-4-(PROPYLSULFONYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(2-FURYLMETHYL)-4-(PROPYLSULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-FURYLMETHYL)-4-(PROPYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The furan ring and the piperazine core can interact with enzymes or receptors, leading to various biological effects. The propylsulfonyl group can enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furylmethyl)piperazine: Lacks the propylsulfonyl group, making it less soluble and potentially less bioactive.

    4-(Propylsulfonyl)piperazine: Lacks the furan ring, which may reduce its ability to interact with certain biological targets.

Uniqueness

1-(2-FURYLMETHYL)-4-(PROPYLSULFONYL)PIPERAZINE is unique due to the combination of the furan ring and the propylsulfonyl group attached to the piperazine core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C12H20N2O3S

Molecular Weight

272.37 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-propylsulfonylpiperazine

InChI

InChI=1S/C12H20N2O3S/c1-2-10-18(15,16)14-7-5-13(6-8-14)11-12-4-3-9-17-12/h3-4,9H,2,5-8,10-11H2,1H3

InChI Key

VAZXZUYWSCAMOQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CO2

Origin of Product

United States

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